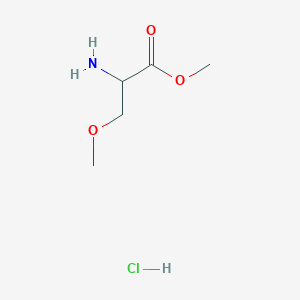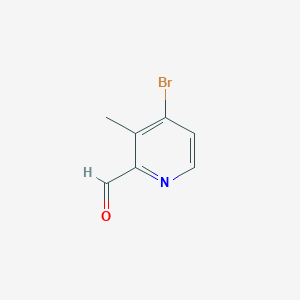
4-Bromo-3-methylpicolinaldehyde
概要
説明
4-Bromo-3-methylpicolinaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is a derivative of picolinaldehyde, which is a versatile building block for various organic compounds. 4-Bromo-3-methylpicolinaldehyde has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 4-Bromo-3-methylpicolinaldehyde is related to its ability to chelate metal ions. The compound has a nitrogen and oxygen donor atoms that can coordinate with metal ions, leading to the formation of a stable complex. The complex formation results in a change in the fluorescence properties of the compound, which can be used to detect and quantify metal ions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Bromo-3-methylpicolinaldehyde. However, studies have shown that the compound is non-toxic and has low cytotoxicity, making it suitable for biological applications. The compound has also been shown to be stable under physiological conditions, indicating its potential use in vivo.
実験室実験の利点と制限
One of the main advantages of 4-Bromo-3-methylpicolinaldehyde is its strong fluorescence properties, which make it suitable for detecting and quantifying metal ions. The compound is also easy to synthesize using simple and cost-effective methods. However, one of the limitations of the compound is its limited solubility in water, which can affect its performance in biological and environmental samples.
将来の方向性
There are several future directions for 4-Bromo-3-methylpicolinaldehyde research. One of the areas of interest is the development of new fluorescent sensors based on the compound for detecting and quantifying other metal ions. The compound can also be used as a building block for synthesizing other organic compounds with potential applications in drug discovery and material science. Additionally, studies can be conducted to investigate the potential use of the compound in vivo, such as imaging metal ions in living organisms.
Conclusion:
4-Bromo-3-methylpicolinaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. 4-Bromo-3-methylpicolinaldehyde has potential applications in fluorescent sensors, drug discovery, and material science. However, further studies are needed to explore its full potential and overcome its limitations.
科学的研究の応用
4-Bromo-3-methylpicolinaldehyde has been used in various scientific research applications. One of the most significant applications is in the field of fluorescent sensors. The compound exhibits strong fluorescence properties, which make it suitable for detecting and quantifying metal ions, such as copper and iron, in biological and environmental samples. The compound has also been used as a building block for synthesizing other organic compounds, such as Schiff bases and azomethines, which have potential applications in drug discovery and material science.
特性
IUPAC Name |
4-bromo-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAWLPYGNKDDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270993 | |
| Record name | 4-Bromo-3-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylpicolinaldehyde | |
CAS RN |
886372-15-2 | |
| Record name | 4-Bromo-3-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

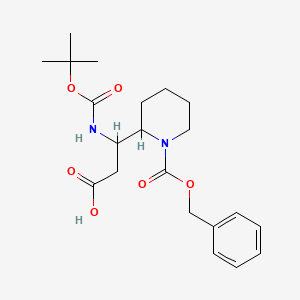
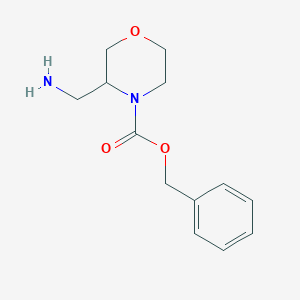
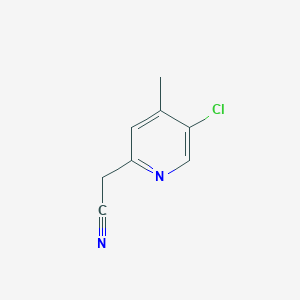
![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)
![[1-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B3294074.png)


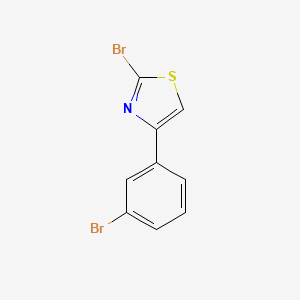

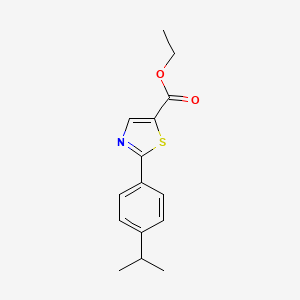


![(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B3294115.png)
